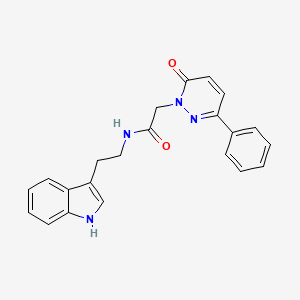

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Overview

Description

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that features both indole and pyridazine moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as indole-3-acetic acid, through a series of reactions including esterification and amination.

Formation of the Pyridazine Moiety: This could involve the reaction of hydrazine with a diketone to form the pyridazine ring.

Coupling of the Two Moieties: The final step would involve coupling the indole and pyridazine moieties through an acetamide linkage, possibly using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: Both the indole and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield oxindole derivatives, while reduction of the pyridazine ring might yield dihydropyridazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is . The compound features an indole moiety, which is known for its biological significance, and a pyridazinone ring that contributes to its pharmacological properties. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds containing indole and pyridazinone structures exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Compounds with indole structures are known to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies suggest that indole derivatives may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Anti-inflammatory Activity

Inflammation plays a crucial role in various chronic diseases. Research has demonstrated that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar properties .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines using indole derivatives. |

| Study 2 | Antimicrobial Properties | Found effective against several strains of bacteria, suggesting potential for new antibiotic development. |

| Study 3 | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions. |

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, compounds containing indole and pyridazine moieties can interact with various enzymes and receptors, modulating their activity. The molecular targets might include kinases, G-protein coupled receptors, and other proteins involved in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone.

Pyridazine derivatives: Various compounds with potential therapeutic applications.

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to the combination of indole and pyridazine moieties in a single molecule, which might confer distinct biological activities and chemical properties compared to other compounds.

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula

Biological Activity

Research has shown that compounds similar to this compound exhibit various biological activities, including:

1. Antimicrobial Activity

Studies indicate that indole derivatives often possess antimicrobial properties. For instance, derivatives containing indole structures have been reported to inhibit bacterial growth effectively .

2. Antitumor Effects

Preliminary investigations into related compounds have suggested potential antitumor activity. A study on similar indole-based compounds revealed IC50 values indicating significant cytotoxicity against various cancer cell lines, including K562 and MCF-7 . The specific IC50 for the compound requires further empirical data.

3. Enzyme Inhibition

Indole derivatives have shown promise as inhibitors of various enzymes, including phosphoinositide-dependent kinase and PDE5. These enzymes are crucial in several signaling pathways related to cancer and cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of indole derivatives, providing insights into their mechanisms of action:

Case Study 1: Indole Derivative Synthesis

A recent study synthesized a series of indole derivatives, demonstrating their potential as selective inhibitors of kinases involved in cancer progression. The study reported that these compounds exhibited significant activity in vitro, with some showing selectivity towards specific cancer cell lines .

Case Study 2: Cytotoxicity Assessment

In vitro assays assessed the cytotoxic effects of indole derivatives on various human cancer cell lines. The results indicated that certain compounds exhibited IC50 values below 100 μM, suggesting considerable antitumor potential compared to established chemotherapeutics like doxorubicin .

Table 1: Biological Activity Overview

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Antitumor | Cytotoxicity against K562 and MCF-7 cell lines | |

| Enzyme Inhibition | Inhibitors of PDE5 and kinase pathways |

Table 2: Cytotoxicity Data

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| N-(2-(1H-indol-3-yl)ethyl)-... | K562 | <100 |

| Doxorubicin | K562 | 0.57 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?

The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors in a t-BuOH/H₂O (3:1) solvent system with Cu(OAc)₂ as a catalyst. Reaction progress is monitored by TLC (hexane:ethyl acetate, 8:2), followed by extraction, washing, and recrystallization in ethanol . Intramolecular aldol-type condensation of bifunctional precursors containing carbonyl and amide groups is another route, forming pyridazinone derivatives under basic conditions (e.g., KOtBu) .

Q. How is the compound characterized structurally?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent environments (e.g., triazole proton at δ 8.36 ppm, aromatic carbons at 120–153 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .

Q. What preliminary biological assays are recommended for this compound?

Screen for antimicrobial activity (e.g., MIC assays against bacterial/fungal strains) and anticancer potential (e.g., MTT assays on cancer cell lines). Similar indole-acetamide derivatives show activity via kinase inhibition or DNA intercalation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst tuning : Adjust Cu(OAc)₂ loading (e.g., 10 mol% in cycloaddition reactions) .

- Solvent optimization : Use mixed solvents (t-BuOH/H₂O) to enhance solubility and regioselectivity .

- Purification : Employ flash column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization in ethanol for >95% purity .

Q. What mechanistic insights explain the formation of the pyridazinone core?

The intramolecular aldol condensation mechanism involves deprotonation of the α-C adjacent to the carbonyl group, followed by nucleophilic attack on the amide-linked alkenyl group. Electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) influence cyclization efficiency .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and carbon connectivity .

- Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. What strategies are effective for derivatizing the acetamide moiety?

- Conjugation : Use EDC/HOBt-mediated amide coupling to link to amino acids or peptides .

- Click chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition .

Q. How can computational modeling predict biological targets?

- Molecular docking : Screen against kinase domains (e.g., EGFR, CDK2) using AutoDock Vina.

- QSAR studies : Correlate substituent electronic properties (Hammett σ values) with activity .

Q. Key Research Challenges

- Stereochemical control : The indole and pyridazinone moieties may adopt multiple conformations; X-ray crystallography (e.g., as in ) or NOESY can clarify spatial arrangements.

- Stability under physiological conditions : Monitor degradation via HPLC at pH 7.4 and 37°C .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21(23-13-12-17-14-24-20-9-5-4-8-18(17)20)15-26-22(28)11-10-19(25-26)16-6-2-1-3-7-16/h1-11,14,24H,12-13,15H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHVYDYZWAORSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.